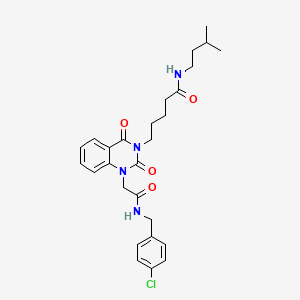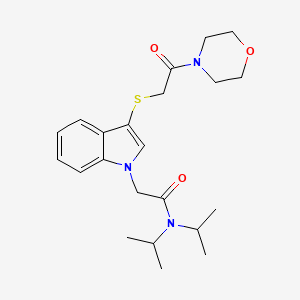![molecular formula C21H17ClFNO5 B11281234 1-(3-chloro-4-fluorophenyl)-4-(2,4-dimethoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11281234.png)
1-(3-chloro-4-fluorophenyl)-4-(2,4-dimethoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Halogenation reactions are employed to introduce the chloro and fluoro groups onto the phenyl ring.
- Common reagents for halogenation include chlorine gas, fluorine gas, or halogenating agents like N-chlorosuccinimide (NCS) and N-fluorobenzenesulfonimide (NFSI).
Attachment of Dimethoxyphenyl Group:
- The dimethoxyphenyl group can be introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.
- Catalysts like palladium complexes are often used to facilitate these coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Large-scale production may utilize continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired product quality.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-CHLORO-4-FLUOROPHENYL)-4-(2,4-DIMETHOXYPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE typically involves multi-step organic reactions
-
Formation of the Furo[3,4-b]pyridine Core:
- The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as pyridine derivatives and furan derivatives.
- Reaction conditions may include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-CHLORO-4-FLUOROPHENYL)-4-(2,4-DIMETHOXYPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE can undergo various chemical reactions, including:
-
Oxidation:
- The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
-
Reduction:
- Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert specific functional groups into their reduced forms.
-
Substitution:
- Nucleophilic or electrophilic substitution reactions can occur at the chloro or fluoro positions, allowing for the introduction of different substituents.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Halogenating agents: N-chlorosuccinimide, N-fluorobenzenesulfonimide.
- Catalysts: Palladium complexes for coupling reactions.
Major Products Formed:
- Oxidation products may include ketones, aldehydes, or carboxylic acids.
- Reduction products may include alcohols or amines.
- Substitution products depend on the nature of the substituent introduced.
Scientific Research Applications
1-(3-CHLORO-4-FLUOROPHENYL)-4-(2,4-DIMETHOXYPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE has various scientific research applications, including:
-
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its unique reactivity and chemical properties.
-
Biology:
- Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
- Used in the development of bioactive compounds and pharmaceuticals.
-
Medicine:
- Explored for its potential therapeutic applications in treating various diseases.
- Studied for its interactions with biological targets and pathways.
-
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-CHLORO-4-FLUOROPHENYL)-4-(2,4-DIMETHOXYPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
-
Binding to Enzymes or Receptors:
- The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.
-
Inhibition or Activation of Pathways:
- The compound may inhibit or activate specific biochemical pathways, resulting in changes in cellular processes and functions.
-
Induction of Cellular Responses:
- The compound may induce cellular responses such as apoptosis, cell cycle arrest, or immune modulation.
Comparison with Similar Compounds
1-(3-CHLORO-4-FLUOROPHENYL)-4-(2,4-DIMETHOXYPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE can be compared with other similar compounds, such as:
-
Furo[3,4-b]pyridine Derivatives:
- Compounds with similar core structures but different substituents.
- Examples include 1-(3-chlorophenyl)-4-(2,4-dimethoxyphenyl)-furo[3,4-b]pyridine and 1-(4-fluorophenyl)-4-(2,4-dimethoxyphenyl)-furo[3,4-b]pyridine.
-
Halogenated Phenyl Compounds:
- Compounds with chloro and fluoro substituents on the phenyl ring.
- Examples include 3-chloro-4-fluorophenyl derivatives with different core structures.
Uniqueness:
- The combination of chloro, fluoro, and dimethoxy substituents on the furo[3,4-b]pyridine core imparts unique chemical and biological properties to the compound.
- The specific arrangement of substituents may result in distinct reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C21H17ClFNO5 |
|---|---|
Molecular Weight |
417.8 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-4-(2,4-dimethoxyphenyl)-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione |
InChI |
InChI=1S/C21H17ClFNO5/c1-27-12-4-5-13(18(8-12)28-2)14-9-19(25)24(17-10-29-21(26)20(14)17)11-3-6-16(23)15(22)7-11/h3-8,14H,9-10H2,1-2H3 |
InChI Key |
RXTQBZRUVBHHBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC(=O)N(C3=C2C(=O)OC3)C4=CC(=C(C=C4)F)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(3-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11281168.png)

![N-(4-bromo-2-methylphenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B11281184.png)
![1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B11281189.png)

![7-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11281196.png)
![5-amino-N-(2,5-dimethoxyphenyl)-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11281198.png)
![3-(4-methoxyphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11281199.png)
![N-(4-(2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B11281213.png)
![5-(4-chlorobenzyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/structure/B11281221.png)
![N-(2-chloro-4-methylphenyl)-2-[6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetamide](/img/structure/B11281225.png)
![N-(1-Benzyl-4-piperidinyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL)butanamide](/img/structure/B11281229.png)
